![molecular formula C10H6ClN3O3 B5730041 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole](/img/structure/B5730041.png)
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole
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Overview
Description
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, also known as CNB-001, is a chemical compound that has been extensively researched for its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is not fully understood. However, it is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are believed to contribute to the pathogenesis of various neurological disorders. 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and signaling pathways involved in neuronal survival and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole for lab experiments is its neuroprotective properties. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for the research and development of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole. One possible direction is the investigation of its potential therapeutic applications for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is the development of more effective and efficient synthesis methods for 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, which could help to improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, which could help to identify new targets for therapeutic intervention.
Synthesis Methods
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to yield 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole.
Scientific Research Applications
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has been extensively researched for its potential therapeutic applications. It has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-3-2-7(6-9(8)14(16)17)10(15)13-5-1-4-12-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIFKSQHOIKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(1H-pyrazol-1-yl)methanone |
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